(R) vs. (S) Enantiomer: 4- to 5-Fold Superior KDM5A Binding Affinity for the (R)-Configured Congener
The (R)-enantiomeric series of N-acylated 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine derivatives demonstrates approximately 4- to 5-fold greater binding affinity for KDM5A compared to the corresponding (S)-enantiomer. In a direct head-to-head comparison, the (R)-enantiomer N54 (Kd = 0.17 μM) outperforms its (S)-counterpart N55 (Kd = 0.79 μM), representing a 4.6-fold difference in binding affinity [1]. This differential originates from optimized hydrogen-bonding geometry and hydrophobic packing with the KDM5A active site that the (S)-configuration cannot recapitulate.
| Evidence Dimension | KDM5A Binding Affinity (Kd) |
|---|---|
| Target Compound Data | (R)-enantiomer N54 Kd = 0.17 μM (derived from the (R)-pyrrolidine building block) |
| Comparator Or Baseline | (S)-enantiomer N55 Kd = 0.79 μM (derived from the (S)-pyrrolidine building block) |
| Quantified Difference | 4.6-fold lower Kd (higher affinity) for the (R)-enantiomer |
| Conditions | Fluorescence polarization (FP) binding assay using KDM5A catalytic domain, reported in J. Med. Chem. 2018 |
Why This Matters
Procurement of the correct (R)-enantiomer building block directly determines whether the final inhibitor achieves sub-micromolar target engagement; starting from the (S)-enantiomer yields a compound with nearly 5-fold weaker binding.
- [1] Horton, J. R., et al. 'Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A.' Journal of Medicinal Chemistry, vol. 61, no. 7, 2018, pp. 3193–3208. Table 1 and associated text. View Source
